Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is an organic compound characterized by its unique structure, which includes a benzo[b]thiophene core with an ethyl ester and an amino group. Its molecular formula is , and it has a molecular weight of approximately 251.36 g/mol. The compound is typically presented as a yellow to light brown crystalline powder and has a melting point range of 114°C to 116°C .
These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.
Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate exhibits promising biological activities. It has been studied for its potential as an anti-inflammatory and analgesic agent. The structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies. Some derivatives of similar compounds have shown activity against various cancer cell lines, indicating potential applications in oncology .
Several synthesis methods have been reported for the preparation of Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate:
These methods allow for the synthesis of the compound with varying yields and purities depending on the conditions used.
Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate has several potential applications:
Interaction studies have indicated that Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate may interact with various biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action in biological systems and can inform further modifications to enhance efficacy or reduce toxicity.
Several compounds share structural similarities with Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate. A comparison highlights its unique features:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 4506-71-2 | 0.90 | Different position of amino group |
Methyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate | 19282-45-2 | 0.89 | Naphthalene core instead of benzo[b]thiophene |
Methyl thieno[3,4-b]thiophene-2-carboxylate | 14630-09-2 | 0.77 | Contains a thieno structure |
Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate | 19397-74-1 | 0.89 | Naphthalene derivative |
These comparisons illustrate how Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate stands out due to its specific functional groups and structural arrangement that may confer distinct biological properties.